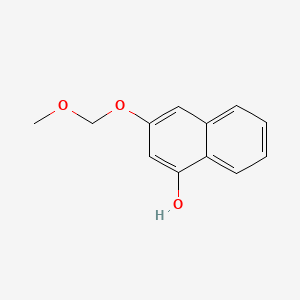
3-(Methoxymethoxy)naphthalen-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methoxymethoxy)-1-Naphthalenol is an organic compound that belongs to the class of naphthalenols It features a naphthalene ring substituted with a methoxymethoxy group and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxymethoxy)-1-Naphthalenol typically involves the protection of the hydroxyl group on the naphthalene ring followed by the introduction of the methoxymethoxy group. One common method involves the use of methoxymethyl chloride (MOM-Cl) in the presence of a base such as triethylamine to form the methoxymethoxy group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 3-(methoxymethoxy)-1-Naphthalenol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-(Methoxymethoxy)-1-Naphthalenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Formation of naphthoquinones or naphthaldehydes.
Reduction: Formation of dihydronaphthalenols.
Substitution: Formation of various substituted naphthalenols depending on the reagents used.
科学研究应用
3-(Methoxymethoxy)-1-Naphthalenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 3-(methoxymethoxy)-1-Naphthalenol involves its interaction with various molecular targets. The methoxymethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. The hydroxyl group can undergo redox reactions, contributing to the compound’s antioxidant properties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
3-Methoxy-1-Naphthalenol: Lacks the methoxymethoxy group but has similar structural features.
1-Naphthol: A simpler naphthalenol with only a hydroxyl group
属性
分子式 |
C12H12O3 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC 名称 |
3-(methoxymethoxy)naphthalen-1-ol |
InChI |
InChI=1S/C12H12O3/c1-14-8-15-10-6-9-4-2-3-5-11(9)12(13)7-10/h2-7,13H,8H2,1H3 |
InChI 键 |
OQAWDLKCLGGNPU-UHFFFAOYSA-N |
规范 SMILES |
COCOC1=CC2=CC=CC=C2C(=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


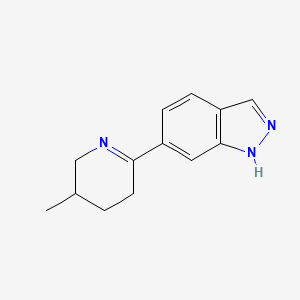
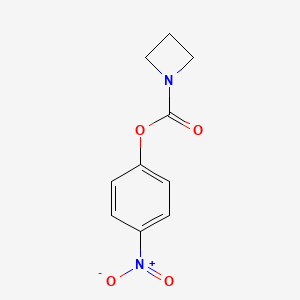

![Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]-](/img/structure/B13932417.png)
![5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B13932432.png)
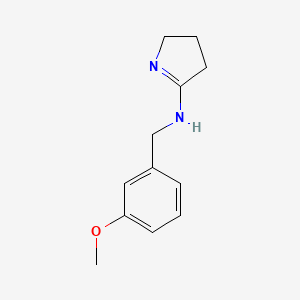

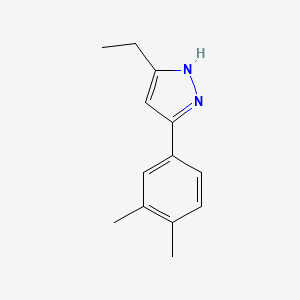
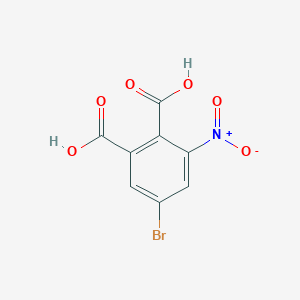
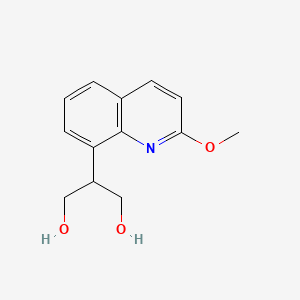

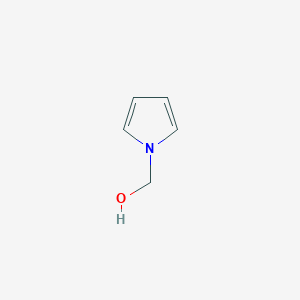
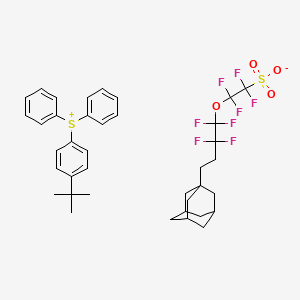
![Benzyl (2-cyanospiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B13932482.png)
